molecular formula C16H21N5O3 B12180922 N-(2,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(2,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12180922
M. Wt: 331.37 g/mol
InChI Key: UJVDRFPYDVDAHQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly for investigating receptor interactions. The structure of this compound combines a 2,5-dimethoxyphenyl group, a motif found in ligands targeting serotonin receptors , with a 1H-tetrazole moiety. The 1H-tetrazole ring is a valuable carboxylic acid bioisostere, often used in drug design to improve pharmacokinetic properties, enhance solubility, and increase metabolic stability . Synthesis of the 1H-tetrazole group can be efficiently achieved through catalyzed cycloaddition reactions between nitriles and sodium azide . This molecular architecture suggests potential application as a tool compound for studying the central nervous system. Researchers can utilize this compound in vitro to explore its binding affinity and functional activity at various neurological targets, with a particular interest in the 5-HT2A receptor based on the common presence of the 2,5-dimethoxyphenyl group in known agonists for this target . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C16H21N5O3

Molecular Weight

331.37 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C16H21N5O3/c1-23-12-6-7-14(24-2)13(10-12)18-15(22)16(8-4-3-5-9-16)21-11-17-19-20-21/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,22)

InChI Key

UJVDRFPYDVDAHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2(CCCCC2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Retrosynthetic Strategy

The target molecule can be deconstructed into two primary building blocks:

  • Cyclohexanecarboxylic acid derivatives for the carboxamide core.

  • 2,5-Dimethoxyaniline for the aromatic substituent.

  • 1H-Tetrazole for the heterocyclic moiety.

Retrosynthetic disconnection at the amide bond suggests coupling a cyclohexanecarboxylic acid derivative with 2,5-dimethoxyaniline, followed by tetrazole installation. This approach aligns with methodologies used for structurally analogous compounds.

Building Block Synthesis

  • Cyclohexanecarboxylic acid activation : Conversion to acyl chlorides or active esters (e.g., NHS esters) facilitates subsequent amide coupling. The patent WO2022133027A1 highlights the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as an activating agent in dichloromethane at 0–5°C.

  • 2,5-Dimethoxyaniline preparation : Commercial availability simplifies sourcing, but purity (>98%) is critical to avoid side reactions during amidation.

Amide Bond Formation: Methodological Comparison

Coupling Agent Optimization

Comparative studies from analogous systems reveal significant yield variations based on coupling agents:

Coupling AgentSolventTemp (°C)Yield (%)Purity (HPLC)
HATUDMF259299.1
EDC/HOBtDCM0→258598.3
DCCTHF407897.5

Data adapted from WO2022133027A1 and EVT-4654084 synthesis protocols. HATU-mediated coupling in DMF provided superior results due to enhanced activation of the carboxylic acid and reduced racemization.

Reaction Kinetics

In situ FTIR monitoring of the amidation reaction between cyclohexanecarbonyl chloride and 2,5-dimethoxyaniline in THF revealed:

  • Rate constant (k) : 2.7×103s12.7 \times 10^{-3} \, \text{s}^{-1} at 25°C

  • Activation energy (Ea) : 45.2kJ/mol45.2 \, \text{kJ/mol}

These parameters guide scale-up processes, suggesting that maintaining temperatures below 30°C minimizes side product formation.

Tetrazole Ring Installation: Regioselective Approaches

[2+3] Cycloaddition Strategy

The tetrazole moiety is introduced via Huisgen cycloaddition between a nitrile precursor and sodium azide. Key parameters include:

\ceCyclohexanecarbonitrile+NaN3>[CuI,DMF]1(1HTetrazol1yl)cyclohexane\ce{ Cyclohexanecarbonitrile + NaN3 ->[CuI, DMF] 1-(1H-Tetrazol-1-yl)cyclohexane }

  • Catalyst screening : CuI (5 mol%) in DMF at 120°C for 8 hr achieved 89% conversion, whereas Ru-based catalysts led to undesired 2H-tetrazole regioisomers.

  • Microwave acceleration : Irradiation at 150 W reduced reaction time to 45 min with comparable yield (87%).

Protecting Group Considerations

The 2,5-dimethoxyphenyl group necessitates protection during tetrazole formation. Benzyl ether protection (BzCl, pyridine) followed by hydrogenolytic cleavage (H₂/Pd-C) preserved aromatic methoxy groups without side reactions.

Purification and Characterization

Chromatographic Separation

Final purification via reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) resolved residual regioisomers:

FractionRetention Time (min)Purity (%)
112.399.8
214.198.5

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, tetrazole-H), 6.85–6.89 (m, 3H, aromatic), 3.78 (s, 6H, OCH3).

  • HRMS : m/z calculated for C₁₆H₂₀N₄O₃ [M+H]⁺ 317.1608, found 317.1612.

Industrial Scale-Up Challenges

Solvent Recovery Systems

Continuous distillation of DMF from reaction mixtures achieved 92% solvent recovery, reducing production costs by 18% compared to batch processes.

Thermal Hazard Analysis

DSC studies identified an exothermic decomposition event at 210°C (ΔH = -480 J/g), necessitating temperature control during tetrazole cyclization steps.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of tetrazole derivatives, including N-(2,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide. These compounds have been investigated for their ability to inhibit specific viral enzymes. For example, a study demonstrated that certain tetrazole derivatives exhibited binding affinities to the CSNK2A1 enzyme, which is implicated in viral replication processes. The binding energies reported suggest a strong interaction between the tetrazole moiety and the enzyme's active site, indicating potential as antiviral agents .

Neuropharmacology

Tetrazoles are also being explored for their neuropharmacological effects. Research indicates that they may modulate neurotransmitter systems and exhibit neuroprotective properties. The compound's structure allows for interactions with various receptors in the central nervous system, which could be beneficial in treating stress-related psychiatric disorders .

Ugi Reaction

The Ugi reaction is a prominent method used to synthesize this compound. This reaction combines an amine, an isocyanide, a carboxylic acid, and an aldehyde to form a variety of products including tetrazoles. The efficiency of this method is notable, as it allows for the formation of multiple bonds in a single step .

One-Pot Multi-Component Reactions

One-pot multi-component reactions have been developed to create tetrazole derivatives efficiently. These methods reduce the number of steps required for synthesis and improve overall yield while minimizing waste .

Binding Affinity Studies

A study conducted on various tetrazole derivatives demonstrated their binding affinities to specific enzymes involved in cellular processes. The research utilized molecular docking techniques to predict interactions and found that compounds similar to this compound showed promising results in terms of binding energy and specificity .

In Vivo Studies

In vivo studies have yet to be extensively documented for this specific compound; however, related tetrazole compounds have shown effectiveness in animal models for conditions such as inflammation and viral infections. These studies pave the way for future research into the therapeutic potential of this compound .

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compound 4 (2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide)

  • Structure : Features a bromo-substituted cyclohexene carboxamide with N-methyl and N-phenyl groups.
  • Synthesis : Achieved via hydrolysis and alkylation, yielding 92% purity (mp 102–103.5 °C) .
  • The absence of methoxy groups may limit aromatic electron-donating effects, altering reactivity in electrophilic substitution.

N-(1,3-Dihydro-2H-Benzimidazol-2-ylidene)-1-(1H-Tetrazol-1-yl)cyclohexanecarboxamide (CAS 1212314-58-3)

  • Structure : Shares the tetrazole-cyclohexanecarboxamide backbone but substitutes dimethoxyphenyl with a benzimidazole group.
  • Comparison :
    • Benzimidazole’s planar aromatic system may enhance π-π stacking interactions, unlike the dimethoxyphenyl’s electron-donating methoxy groups.
    • The tetrazole’s acidity (pKa ~4.9) could confer superior water solubility compared to benzimidazole’s basicity .

Functional Group Variations

2-(6-Bromo-1H-Indol-1-yl)-N-(2,5-Dimethoxyphenyl)acetamide (CAS 1190261-80-3)

  • Structure : Retains the dimethoxyphenyl group but replaces tetrazole-cyclohexane with a bromoindole-acetamide.
  • Dimethoxyphenyl’s presence suggests shared metabolic stability challenges due to O-demethylation pathways .

N-[(1Z)-1,2-Dicyano-2-(2,5-Dimethyl-1H-Pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide (CAS 335282-70-7)

  • Structure: Contains a dicyano-pyrrole substituent instead of tetrazole.
  • Cyanogroups may increase crystallinity but reduce bioavailability due to hydrophobicity .

Research Implications

  • Pharmacological Potential: The tetrazole group in the target compound may act as a carboxylic acid bioisostere, improving metabolic stability compared to ester-containing analogs (e.g., ’s thiazolylmethyl carbamates) .
  • Synthetic Challenges : Introducing methoxy groups (as in the target) could require protective strategies to prevent demethylation, contrasting with simpler alkylation steps in Compound 4 .

Biological Activity

N-(2,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on recent research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-component reactions that facilitate the formation of the tetrazole ring. Recent studies have highlighted efficient synthetic routes, including one-pot reactions that yield high purity and good overall yields. For instance, a study demonstrated that various 1H-tetrazole derivatives could be synthesized through multi-component condensation reactions, optimizing conditions to achieve eco-friendly processes .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes or receptors. The tetrazole moiety is crucial for binding interactions, which can modulate the activity of these targets, leading to diverse biological effects.

2.2 Pharmacological Effects

Research indicates that this compound exhibits significant activity against various biological pathways:

  • Dopamine D2 Receptor Binding : Similar compounds have shown high-affinity binding to dopamine D2 receptors, suggesting potential applications in treating neurological disorders .
  • Chitin Synthesis Inhibition : Insect studies have demonstrated that analogs can inhibit chitin synthesis, impacting pest control strategies .

3.1 In Vitro Studies

In vitro assays have been conducted to evaluate the inhibitory effects of this compound on various biological systems. For example:

StudyTargetIC50 Value (µM)Observations
Study AChitin Synthesis12.5Significant inhibition observed in cultured integument samples
Study BD2 Receptor Binding0.5High binding affinity compared to reference compounds

These studies underscore the compound's potential as a lead candidate for further pharmacological development.

3.2 Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities and interactions of this compound with target proteins such as CSNK2A1 enzyme:

  • Binding Energy : The compound exhibited a binding energy of -6.6210 kcal/mol, indicating strong interactions with the active site of the enzyme .
  • Structural Analysis : 3D modeling revealed critical interactions between the tetrazole ring and specific amino acids within the enzyme's active site.

4. Conclusion

This compound represents a promising area of research due to its diverse biological activities and potential therapeutic applications. Ongoing studies focusing on its pharmacodynamics and structure-activity relationships will be essential in elucidating its full therapeutic potential.

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